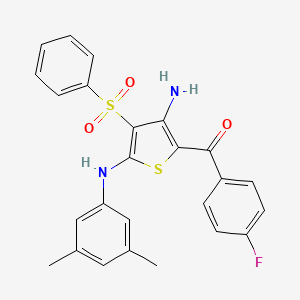

3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Descripción

3-(Benzenesulfonyl)-N²-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a thiophene-based small molecule featuring a sulfonyl group, a 4-fluorobenzoyl substituent, and a 3,5-dimethylphenylamine moiety. Its structural complexity arises from the combination of electron-withdrawing (benzenesulfonyl, 4-fluorobenzoyl) and electron-donating (3,5-dimethylphenyl) groups, which influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(3,5-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-15-12-16(2)14-19(13-15)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-8-10-18(26)11-9-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTPFDIMSYSCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl, dimethylphenyl, and fluorobenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorobenzoyl chlorides, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the sulfonyl group to thiols.

Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. The compound has been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways such as MAPK/ERK. Research demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound interacts with various enzymes, leading to inhibition that can affect metabolic pathways. For example, it has been noted to inhibit certain proteases and kinases involved in cancer progression. This inhibition is significant as it can alter the course of disease progression and offer therapeutic benefits in cancer treatment .

Materials Science Applications

Organic Electronics

Due to its electronic properties, this thiophene derivative is being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics makes it suitable for these applications .

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve conductivity and stability, making it valuable for the development of advanced materials for electronic applications .

Organic Synthesis Applications

Synthetic Intermediates

In organic synthesis, 3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine serves as an important intermediate for the synthesis of other complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse compounds with potential biological activities .

Catalysis

The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in catalyzing reactions such as cross-coupling reactions demonstrates its versatility and importance in synthetic chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits cancer cell growth |

| Enzyme inhibition | Affects metabolic pathways | |

| Materials Science | Organic electronics (OLEDs, OPVs) | Good charge transport characteristics |

| Polymer chemistry | Enhances thermal/mechanical properties | |

| Organic Synthesis | Synthetic intermediates | Versatile building block for complex synthesis |

| Catalysis | Stabilizes transition states |

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The research showed that treatment with the compound resulted in a significant reduction of cell viability and induced apoptosis via mitochondrial pathways. -

Material Development

In a project focused on developing new materials for electronics, researchers synthesized a polymer incorporating this thiophene derivative. The resulting material exhibited improved conductivity and stability under operational conditions compared to traditional materials used in electronic devices . -

Synthetic Methodology

A detailed exploration of synthetic routes revealed that this compound could be synthesized through a multi-step process involving key reactions such as nucleophilic substitution and cyclization. These methods were optimized to enhance yield and purity, demonstrating its feasibility for industrial-scale production .

Mecanismo De Acción

The mechanism of action of 3-(BENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural motifs with sulfonamide- and fluorobenzoyl-containing heterocycles synthesized in the International Journal of Molecular Sciences (2014) . Key analogs include:

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] : These triazole derivatives feature sulfonyl groups (X = H, Cl, Br) and fluorophenyl substituents, analogous to the benzenesulfonyl and 4-fluorobenzoyl groups in the target compound.

- S-Alkylated 1,2,4-triazoles [10–15]: These compounds incorporate halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone), mirroring the fluorobenzoyl moiety in the target molecule.

Key Differences :

- Core Heterocycle: The target compound uses a thiophene diamine scaffold, whereas analogs in are based on 1,2,4-triazoles.

- Substituent Positioning : The 3,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects absent in analogs with 2,4-difluorophenyl substituents.

Spectral and Tautomeric Behavior

- IR Spectroscopy :

- The target compound’s benzenesulfonyl group would exhibit ν(S=O) stretching near 1150–1250 cm⁻¹, consistent with sulfonyl-containing analogs .

- The absence of ν(C=O) in triazole analogs [7–9] (due to tautomerization) contrasts with the retained carbonyl (ν(C=O) ~1663–1682 cm⁻¹) in the thiophene-based compound, suggesting greater stability of the carbonyl group in the latter .

Actividad Biológica

The compound 3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The structure of the compound features a thiophene ring substituted with a benzenesulfonyl group, a dimethylphenyl moiety, and a fluorobenzoyl group. This unique arrangement may contribute to its biological activity through various mechanisms, including enzyme inhibition and modulation of inflammatory pathways.

Anti-inflammatory Activity

Thiophene derivatives have been reported to exhibit significant anti-inflammatory properties. For instance, studies indicate that thiophene compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The proposed mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

Table 1 summarizes key findings related to the anti-inflammatory effects of thiophene derivatives:

| Compound | Activity | Mechanism |

|---|---|---|

| Compound 4 | Reduces inflammation (20 mg/kg) | Blocks mast cell degranulation |

| Compound 6 | Inhibits 5-LOX (57% at 100 µg/mL) | Enzyme inhibition |

| Compound 8 | Better response than salicylic acid | Reduces pro-inflammatory gene expression |

Antimicrobial Activity

Research also highlights the antimicrobial potential of thiophene derivatives. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents appears to enhance their antibacterial properties.

Table 2 provides insights into the antimicrobial activity of related thiophene compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 5c | S. aureus | 15.8 µM |

| Compound 5e | MRSA | 31.6 µM |

| Compound 5d | S. epidermidis | 31.9 µM |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that thiophene derivatives significantly inhibited pro-inflammatory cytokines in human red blood cells at low concentrations (2 nM), outperforming standard drugs like indomethacin .

- Animal Models : In vivo experiments using mouse models indicated that certain thiophene compounds could effectively reduce edema and inflammation comparable to established anti-inflammatory medications .

- Mechanistic Insights : Molecular docking studies have elucidated how these compounds interact with target proteins involved in inflammatory pathways, providing a basis for their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.